molecular formula C13H15N3O B12294708 3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B12294708
M. Wt: 229.28 g/mol
InChI Key: YFVQBQZOORMJEK-UHFFFAOYSA-N
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Description

3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that combines the structural features of imidazole and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-imidazole with a suitable benzyl halide derivative, followed by cyclization with an appropriate amine or alcohol under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as solvent choice and catalyst selection, can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields N-oxides, while reduction can produce various reduced derivatives. Substitution reactions can lead to a wide range of substituted imidazole derivatives .

Scientific Research Applications

3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to its combined imidazole and oxazepine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

3-(imidazol-1-ylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

InChI

InChI=1S/C13H15N3O/c1-2-4-13-11(3-1)7-15-12(9-17-13)8-16-6-5-14-10-16/h1-6,10,12,15H,7-9H2

InChI Key

YFVQBQZOORMJEK-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=CC=CC=C2O1)CN3C=CN=C3

Origin of Product

United States

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